KP1019

Cisplatin Resistance Colorectal Cancer Cytotoxicity

KP1019 is a ruthenium(III) complex with documented activity against platinum-resistant colorectal tumors, making it essential for resistance mechanism studies and combination oxaliplatin therapy. Researchers requiring direct cytotoxicity in platinum-refractory models should procure KP1019, leveraging its validated transferrin-mediated uptake and oxidative stress-driven apoptosis pathway to ensure experimental fidelity over less potent analogs.

Molecular Formula C21H19Cl4N6Ru
Molecular Weight 598.3 g/mol
CAS No. 124875-20-3
Cat. No. B1673759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKP1019
CAS124875-20-3
SynonymsKP1019;  KP 1019;  KP1019;  FFC14A;  indazolium trans-tetrachlorobis(1H-indazole)ruthenate-(III).
Molecular FormulaC21H19Cl4N6Ru
Molecular Weight598.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=N[NH2+]2.C1=CC=C2C(=C1)C=NN2.C1=CC=C2C(=C1)C=NN2.Cl[Ru](Cl)(Cl)Cl
InChIInChI=1S/3C7H6N2.4ClH.Ru/c3*1-2-4-7-6(3-1)5-8-9-7;;;;;/h3*1-5H,(H,8,9);4*1H;/q;;;;;;;+3/p-3
InChIKeyPJXASRBEMZORRI-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KP1019 (CAS 124875-20-3): Preclinical Evidence and Differentiation for the Ruthenium(III) Anticancer Complex


KP1019 (indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]) is a ruthenium(III) coordination compound developed as a non-platinum anticancer agent. It represents the second ruthenium-based drug candidate to enter phase I clinical evaluation [1]. Structurally related to the antimetastatic agent NAMI-A, KP1019 is pharmacologically classified as a cytotoxic agent with preferential activity against platinum-resistant colorectal cancers [2]. The compound exploits transferrin-mediated cellular uptake and undergoes activation by reduction in the hypoxic tumor microenvironment, a profile that distinguishes it mechanistically from established platinum drugs [3].

Why KP1019 Cannot Be Substituted by NAMI-A, KP1339, or Platinum Agents Without Loss of Activity in Platinum-Resistant Colorectal Cancer Models


Despite superficial structural similarities among ruthenium(III) complexes, KP1019 exhibits pharmacological and physicochemical properties that are not interchangeable with its closest analogs. KP1019 functions primarily as a cytotoxic agent against primary tumors, whereas the structurally related NAMI-A is non-cytotoxic and exerts antimetastatic effects only [1]. Although KP1339 (the sodium salt of KP1019) was developed to improve aqueous solubility by approximately 35-fold, KP1019 demonstrates moderately higher intrinsic cytotoxicity in vitro (mean IC50 93.1 μM for KP1019 vs 115.1 μM for KP1339 across multiple cancer cell lines) [2]. Critically, KP1019 retains significant activity against platinum-resistant tumor cells, with only a 1.7-fold increase in IC50 in cisplatin-resistant KB-C-1 cells, whereas NAMI-A shows distinct intracellular distribution patterns and does not share this resistance profile [3]. These quantitative differences in potency, resistance profile, and mechanism preclude simple substitution among ruthenium analogs without compromising experimental outcomes.

KP1019 Comparative Quantitative Evidence Guide: Differentiating Cytotoxicity, Resistance Profile, Cellular Uptake, and Mechanistic Activity


KP1019 Retains Cytotoxicity in Cisplatin-Resistant Cells with Minimal Loss of Potency (1.7-fold Resistance Ratio)

KP1019 demonstrates a pronounced retention of cytotoxic activity in cisplatin-resistant tumor cells, a critical differentiation from platinum drugs and many other chemotherapeutic agents. In head-to-head comparative testing against the KB-3-1 human carcinoma cell line and its cisplatin-resistant subline KB-C-1, KP1019 exhibited an IC50 of 82.75 ± 0.6 μM in sensitive cells versus 138.40 ± 12.5 μM in resistant cells, yielding a relative resistance ratio of only 1.7-fold [1]. This contrasts starkly with classical chemotherapeutics such as etoposide (>51-fold), vincristine (>170-fold), and paclitaxel (>67.6-fold) in the same cell line pair [1].

Cisplatin Resistance Colorectal Cancer Cytotoxicity Chemotherapy

KP1019 Exhibits Superior Potency to KP1339 and Comparable Activity to 5-Fluorouracil in Colorectal Cancer Models

KP1019 demonstrates moderate but consistent cytotoxic superiority over its more soluble sodium salt analog KP1339. Across a panel of cancer cell lines, KP1019 exhibited a mean IC50 of 93.1 μM compared with 115.1 μM for KP1339, representing an approximately 19% greater potency [1]. In the SW480 colorectal adenocarcinoma cell line, KP1019 displayed an IC50 of 30 μM under standard culture conditions, which increased to 55 μM upon co-incubation with the antioxidant N-acetylcysteine (NAC), confirming that oxidative stress is a major contributor to its cytotoxic mechanism [2]. The activity of KP1019 has been reported as superior to that of the standard drug 5-fluorouracil in certain preclinical colorectal models [3].

Colorectal Carcinoma Cytotoxicity IC50 Comparison Ruthenium Complexes

KP1019 Induces Mitochondrial Apoptosis in 63.4% of Colorectal Tumor Cells via Oxidative Stress Mechanism Distinct from Platinum Drugs

KP1019 triggers apoptosis predominantly through the intrinsic mitochondrial pathway, a mechanism that distinguishes it from the nuclear DNA-damage-centric action of platinum drugs. In SW480 colorectal carcinoma cells, KP1019 treatment induced loss of mitochondrial membrane potential in 63.4 ± 2.1% of the cell population, accompanied by caspase-dependent PARP cleavage [1]. This effect was abrogated by the antioxidant N-acetylcysteine, which reduced the population with depolarized mitochondrial membranes to 24.1 ± 1.2% and prevented PARP cleavage, confirming oxidative stress as the central mediator of KP1019-induced apoptosis [1]. Importantly, apoptosis occurred in a bcl-2-independent fashion, suggesting utility in tumors that overexpress this anti-apoptotic protein, such as colorectal carcinomas [2].

Apoptosis Mitochondrial Pathway Oxidative Stress DNA Damage

KP1019 Achieves Rapid Cellular Uptake (120-160 ng Ru/10⁶ Cells in 30 min) and Binds tRNA with Higher Affinity than NAMI-A

KP1019 exhibits rapid and efficient cellular accumulation that correlates with its cytotoxic potency. Exposure of colorectal tumor cells to 100 μM KP1019 resulted in uptake of 120-160 ng ruthenium per 10⁶ cells within 30 minutes [1]. The uptake of the less active analog KP418 was tenfold lower, directly correlating with its reduced cytotoxic efficiency [1]. In a direct comparative binding study, KP1019 exhibited tighter binding to phenylalanine-specific tRNA (tRNAPhe) than NAMI-A, as demonstrated by both intrinsic Y-base fluorescence and extrinsic ethidium bromide displacement assays [2]. The relatively large heteroaromatic indazole ligands of KP1019 are proposed to intercalate within the π-stacks of tRNAPhe, contributing to its distinct RNA-targeting profile [2].

Cellular Uptake Transferrin Pathway tRNA Binding Pharmacokinetics

KP1019 Demonstrates No Dose-Limiting Toxicity in Phase I Clinical Trial in Contrast to Platinum-Based Chemotherapeutics

In a phase I dose-escalation clinical study, KP1019 was administered to patients with various solid tumors refractory to standard therapy at doses ranging from 25 to 600 mg twice weekly for 3 weeks. Notably, no dose-limiting toxicity was observed across the entire dose range evaluated [1][2]. Disease stabilization was achieved in five out of six evaluable patients [3]. This favorable toxicity profile contrasts with the dose-limiting nephrotoxicity, neurotoxicity, and myelosuppression commonly associated with platinum-based chemotherapeutics such as cisplatin [4]. The low systemic toxicity of KP1019 is attributed in part to its selective activation by reduction in the hypoxic tumor microenvironment and its reliance on the transferrin uptake pathway, which preferentially targets cancer cells over normal tissues [4].

Toxicity Profile Phase I Clinical Trial Safety Dose Escalation

KP1019 Pre-Treatment Sensitizes Cancer Models to Oxaliplatin with 47% Reduction in IC50

KP1019 exhibits potential as a chemosensitizing agent that enhances the efficacy of established chemotherapeutics. In Saccharomyces cerevisiae model systems, pre-treatment with KP1019 sensitized cells to oxaliplatin, resulting in a reduction of the oxaliplatin IC50 from 6.8 μg/mL to 3.6 μg/mL, representing a 47% decrease in the concentration required for 50% growth inhibition [1]. This finding parallels prior research demonstrating that cancer cell lines with elevated levels of translation machinery are hypersensitive to oxaliplatin [1]. Proteomic analysis suggests that KP1019 induces proteotoxic stress and increases expression of proteins involved in ribosome biogenesis and translation, which may contribute to this chemosensitization effect [2].

Combination Therapy Oxaliplatin Chemosensitization Drug Synergy

KP1019 Recommended Research and Preclinical Application Scenarios Based on Differentiated Evidence


Second-Line Cytotoxic Agent for Platinum-Resistant Colorectal Carcinoma In Vitro and In Vivo Models

Based on its low relative resistance ratio of 1.7-fold in cisplatin-resistant cells [1] and its bcl-2-independent mitochondrial apoptosis induction in 63.4% of colorectal tumor cells [2], KP1019 is scientifically justified for use in preclinical models of platinum-refractory colorectal cancer. Researchers investigating mechanisms of platinum resistance or screening for second-line therapeutic candidates should prioritize KP1019 over NAMI-A (which is non-cytotoxic against primary tumors [3]) or KP1339 (which is approximately 19% less potent [4]) when the experimental objective is direct cytotoxicity against resistant colorectal tumor cells.

Mechanistic Studies of Transferrin-Mediated Cellular Uptake and RNA-Targeting Anticancer Agents

KP1019 demonstrates rapid cellular accumulation via the transferrin pathway (120-160 ng Ru/10⁶ cells in 30 min [5]) and binds tRNAPhe with higher affinity than NAMI-A [6]. These properties make KP1019 a preferred tool compound for studies investigating: (1) transferrin receptor-mediated drug delivery to cancer cells; (2) the role of RNA as a therapeutic target in cancer; and (3) the contribution of indazole heteroaromatic ligands to nucleic acid intercalation. Researchers should select KP1019 over NAMI-A or KP418 for RNA-binding assays and uptake mechanism studies.

Combination Therapy Studies with Oxaliplatin-Based Regimens (FOLFOX-like Combinations)

Evidence that KP1019 pre-treatment reduces oxaliplatin IC50 by 47% (from 6.8 μg/mL to 3.6 μg/mL [7]) provides a quantitative basis for evaluating KP1019 as a chemosensitizer in combination with oxaliplatin-containing regimens. This application scenario is particularly relevant for researchers investigating strategies to enhance oxaliplatin efficacy or overcome oxaliplatin resistance in colorectal cancer models. Procurement of KP1019 for combination studies is supported by the proteomic evidence linking its mechanism to increased translation machinery expression [7].

Oxidative Stress-Dependent Apoptosis Pathway Research and Antioxidant Modulation Studies

The demonstration that the antioxidant NAC reduces KP1019-induced mitochondrial depolarization by 62% (from 63.4% to 24.1% [2]) and increases IC50 from 30 μM to 55 μM [2] establishes KP1019 as a validated tool for investigating oxidative stress-mediated apoptosis pathways. Researchers studying the role of reactive oxygen species in cancer cell death, or evaluating the impact of antioxidant supplements on chemotherapy efficacy, should select KP1019 as a model cytotoxic agent with a well-characterized oxidative stress-dependent mechanism distinct from platinum drugs [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for KP1019

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.